2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a dioxolane ring
Mechanism of Action
Target of Action
It is known that brominated biphenyls like this compound can interact with cytochrome p-450-dependent monooxygenases . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the body.
Mode of Action
Brominated biphenyls are known to undergo metabolic transformations in the presence of cytochrome p-450-dependent monooxygenases . In general, these enzymes can catalyze the oxidation of organic substances, which can lead to changes in their chemical properties and biological activities.
Biochemical Pathways
These enzymes play a key role in the metabolism of drugs and other xenobiotics, and their activity can influence the pharmacokinetics and pharmacodynamics of these substances .
Pharmacokinetics
It is known that brominated biphenyls can be metabolized by cytochrome p-450-dependent monooxygenases . This metabolic transformation can affect the bioavailability of these compounds, as well as their distribution and excretion.
Result of Action
The interaction of brominated biphenyls with cytochrome p-450-dependent monooxygenases can lead to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane”. Factors such as temperature, pH, and the presence of other substances can affect the activity of cytochrome P-450-dependent monooxygenases , and thus can influence the metabolism of this compound. Additionally, environmental factors can also affect the absorption, distribution, and excretion of this compound, thereby influencing its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the use of isopropyl nitrite as a diazotizing reagent, which reacts with aniline derivatives and benzene derivatives in the presence of a copper catalyst . This method is favored for its mild conditions and good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by cyclization to form the dioxolane ring. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the biphenyl ring can participate in substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different biphenyl compounds with new functional groups.
Scientific Research Applications
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler compound with a bromine atom on the biphenyl ring.
2-Bromobiphenyl: Another biphenyl derivative with a bromine atom at a different position.
4’-Bromo-[1,1’-biphenyl]-4-ol acetate: A related compound with an acetate group.
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane is unique due to the presence of both a bromine atom and a dioxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIZYTWKJYWYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.